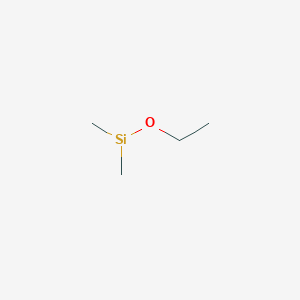

Dimethylethoxysilane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI |

InChI=1S/C4H11OSi/c1-4-5-6(2)3/h4H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUOQOFQRYFQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051734 | |

| Record name | Ethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14857-34-2 | |

| Record name | Silane, ethoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxydimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H8FET3FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethylethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Dimethylethoxysilane (DMES) is a versatile organosilicon compound with significant applications in materials science and organic synthesis. An understanding of its physical properties is crucial for its effective use in research and development. This guide provides a comprehensive overview of the core physical characteristics of this compound, presented in a clear and accessible format for technical professionals.

Core Physical Properties

The physical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.

General and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H12OSi | [1][2][3][4] |

| Molecular Weight | 104.22 g/mol | [1][3][4] |

| Alternate Names | Ethoxydimethylsilane | [4] |

| CAS Number | 14857-34-2 | [1][2][3][4] |

| Appearance | Clear, colorless liquid | [5][6][7] |

| Form | Liquid | [5][6][7] |

Thermal and Optical Properties

| Property | Value | Source(s) |

| Boiling Point | 54-55 °C | [1][3][6] |

| Melting/Freezing Point | < 0 °C | [6] |

| Flash Point | -5 °C to 15 °C | [1][3][6] |

| Refractive Index (@ 20°C) | 1.3645 - 1.3715 | [1][5] |

| Vapor Pressure (@ 25°C) | 281 mm Hg | [6] |

Other Physical Properties

| Property | Value | Source(s) |

| Density (g/mL) | 0.757 - 0.758 | [1][3] |

| Solubility | Hydrolyzes in water | [8][9] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1][9] |

| Purity | Typically ≥92% - 97% | [1][2][5] |

Experimental Protocols

Generalized Workflow for Boiling Point Determination

Caption: A generalized workflow for determining the boiling point of a liquid such as this compound.

Chemical Reactivity

A key chemical property of this compound is its sensitivity to moisture. It undergoes hydrolysis to produce ethanol (B145695) and silanols, which can further condense. This reactivity is fundamental to its application as a surface modifying and waterproofing agent.

Hydrolysis of this compound

Caption: The hydrolysis reaction of this compound with water to yield ethanol and dimethylsilanol.

References

- 1. This compound | [gelest.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 14857-34-2 | FD177802 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. Dimethylethoxysilan, ammoniakfrei, 94 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 6. gelest.com [gelest.com]

- 7. 392001000 [thermofisher.com]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound CAS#: 14857-34-2 [m.chemicalbook.com]

Dimethylethoxysilane synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of Dimethylethoxysilane: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This compound ((CH₃)₂HSiOCH₂CH₃) is a valuable organosilicon compound utilized in a variety of applications, including as a blocking agent in organic synthesis and as a precursor for silicone polymers. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data to support researchers in its preparation and application.

Overview of Synthetic Pathways

There are two principal industrial and laboratory-scale methods for the synthesis of this compound:

-

Direct Synthesis (Müller-Rochow Process): This method involves the direct reaction of elemental silicon with ethanol (B145695) in the presence of a copper catalyst. It is a chlorine-free and atom-economical route.

-

Alcoholysis of Dimethyldichlorosilane: This pathway involves the nucleophilic substitution of the chloro groups in dimethyldichlorosilane with ethoxy groups from ethanol.

A third, less direct but relevant method, is:

-

Hydrosilylation: This involves the addition of a silicon-hydride bond across a double bond, which can be a route to more complex alkoxysilanes.

Direct Synthesis (Müller-Rochow Process)

The direct synthesis is an elegant and environmentally benign approach to alkoxysilanes.[1] It circumvents the use of chlorosilanes, thus avoiding the generation of corrosive hydrogen chloride.[2]

Reaction Mechanism

The mechanism of the direct synthesis is complex and heterogeneous, occurring on the surface of the silicon-catalyst contact mass. It is generally accepted that the copper catalyst reacts with silicon to form copper silicide (Cu₃Si), which is considered the catalytically active phase.[1][3] The reaction is believed to proceed through the following key steps:

-

Formation of the Active Catalyst: Copper(I) chloride (CuCl), a common catalyst precursor, reacts with silicon at elevated temperatures (200–350 °C) to form copper silicide intermetallics, such as Cu₃Si and Cu₅Si.[3][4]

-

Surface Reactions: Ethanol adsorbs onto the surface of the copper silicide. The O-H bond in ethanol is cleaved, and the resulting ethoxy group and hydrogen atom interact with the silicon atoms on the surface.

-

Product Formation: It has been proposed that the reaction may proceed through the formation of reactive silylene intermediates (:Si(CH₃)H) on the surface, which then react with ethanol.[1][5] Another proposed mechanism involves the direct interaction of ethanol with the activated silicon atoms in the copper silicide lattice.

-

Desorption: The this compound product desorbs from the surface, regenerating the active catalytic site for the next cycle.

The overall reaction is:

2(CH₃)HSiCl₂ + 2CH₃CH₂OH → (CH₃)₂HSiOCH₂CH₃ + H₂

Experimental Protocol: Direct Synthesis of Ethyldiethoxysilane (Illustrative)

Materials:

-

Metallic silicon powder

-

Copper(I) chloride (catalyst)

-

Ethanol

-

High-pressure flow reactor

Procedure:

-

A contact mass is prepared by mixing metallic silicon powder with copper(I) chloride.

-

The contact mass is loaded into a high-pressure flow reactor.

-

The reactor is heated to 240 °C.

-

A mixture of ethanol and an alkene (e.g., ethylene) is fed into the reactor at elevated pressure (e.g., 0.21 MPa of ethanol and 0.99 MPa of ethylene).[6]

-

The product stream is cooled and collected.

-

The product mixture is then purified by distillation.

Quantitative Data

The selectivity of the direct synthesis can be influenced by reaction conditions such as temperature, pressure, and the presence of co-reagents.

| Product | Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Silicon Conversion (%) | Reference |

| Ethyldiethoxysilane | CuCl | 240 | 1.2 | 28 | - | [6] |

| Methyldimethoxysilane | CuCl | >300 | Atmospheric | 22 | ~40 | [5] |

Table 1: Quantitative Data for the Direct Synthesis of Related Alkoxysilanes.

Alcoholysis of Dimethyldichlorosilane

This is a widely used laboratory and industrial method for the preparation of this compound. The reaction involves the substitution of chloride ions on dimethyldichlorosilane by ethoxide ions from ethanol.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the silicon center. The oxygen atom of the ethanol molecule acts as a nucleophile, attacking the electrophilic silicon atom of dimethyldichlorosilane. This is followed by the elimination of a chloride ion. The reaction proceeds in two steps, with the monosubstituted product, dimethylchloroethoxysilane, formed as an intermediate.

A key challenge in this synthesis is the formation of hydrogen chloride (HCl) as a byproduct, which can catalyze undesirable side reactions, such as the cleavage of the siloxane bond in the product. To mitigate this, a base or an HCl scavenger is often added.

Experimental Protocol

The following protocol is adapted from a patent describing the synthesis of dimethyldiethoxysilane, which is structurally very similar to this compound and follows the same reaction principle.[7]

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Ethanol (CH₃CH₂OH)

-

Urea (B33335) (HCl scavenger)

-

Enamel stirring tank (or equivalent glass reactor)

-

Distillation apparatus

Procedure:

-

Reaction:

-

In a 1 m³ enamel stirring tank, 500 kg of dimethyldichlorosilane and 300-700 kg of urea are added and stirred.

-

Ethanol (130-500 kg) is then added dropwise over 1-2 hours.

-

The reaction is carried out under a slight vacuum (-200mm to 0mm Hg) and the temperature is maintained below 60 °C, using cooling water if necessary.

-

The generated hydrogen chloride gas reacts with the urea.

-

After the addition of ethanol is complete, stirring is stopped, and the mixture is allowed to stand for 20-60 minutes to allow for phase separation.

-

The lower acidic layer is drained off, and the upper crude product layer is transferred to a neutralization vessel.

-

-

Neutralization:

-

The crude product is analyzed for residual dimethyldichlorosilane and HCl.

-

A neutralizing agent (e.g., sodium ethoxide) is added until the solution is neutral or slightly alkaline.

-

The mixture is allowed to settle, and the supernatant is separated for purification.

-

-

Purification:

-

The supernatant is transferred to a batch fractionating still.

-

The mixture is distilled to separate the desired this compound from unreacted starting materials and byproducts. A salting-out method using an inorganic salt can be employed to break any azeotropes formed between the product and ethanol.[8]

-

Quantitative Data

| Reactants | Product | Yield (%) | Reference |

| Dimethyldichlorosilane, Ethanol, Urea | Dimethyldiethoxysilane | 82.2 - 83.4 | [7] |

Table 2: Yields for the Alcoholysis Synthesis of a Related Alkoxysilane.

Mandatory Visualizations

Synthesis Pathways Overview

Figure 1. Overview of this compound Synthesis Pathways

Direct Synthesis Mechanism

Figure 2. Proposed Mechanism for Direct Synthesis

Alcoholysis of Dimethyldichlorosilane Mechanism

Figure 3. Mechanism of Alcoholysis of Dimethyldichlorosilane

Experimental Workflow for Alcoholysis

Figure 4. Experimental Workflow for Alcoholysis Synthesis

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the direct synthesis from silicon and ethanol, and the alcoholysis of dimethyldichlorosilane. The direct synthesis offers a more environmentally friendly, chlorine-free process, while the alcoholysis of dimethyldichlorosilane is a well-established method with detailed protocols available. The choice of synthesis pathway will depend on factors such as the desired scale of production, available starting materials, and environmental considerations. This guide provides the fundamental knowledge, including reaction mechanisms, experimental procedures, and quantitative data, to aid researchers in the successful synthesis of this compound for their specific applications.

References

- 1. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]

- 2. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]

- 3. Contact Mass in the Direct Synthesis of Alkoxysilanes. Raman Spectroscopy Study [ineosopen.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. keio.elsevierpure.com [keio.elsevierpure.com]

- 7. CN102718792A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. US6861546B1 - Method of purifying alkoxysilanes - Google Patents [patents.google.com]

Spectroscopic Data for CAS Number 14857-34-2: A Technical Guide

An Important Clarification on Chemical Identity

Initial research into CAS number 14857-34-2 reveals a critical discrepancy in its association with the chemical name "3-Methyl-2-oxovaleric acid." Multiple chemical suppliers and databases definitively identify CAS number 14857-34-2 as Dimethylethoxysilane .[1][2][3][4] Conversely, "3-Methyl-2-oxovaleric acid," a significant metabolite in branched-chain amino acid metabolism, is correctly identified by CAS number 1460-34-0 .[5][6]

This guide will address both compounds to provide a comprehensive resource, beginning with the compound correctly associated with the queried CAS number.

This compound (CAS: 14857-34-2)

This compound is an organosilicon compound used in various chemical applications, including as a silylating agent and in the preparation of silicone polymers. Despite its industrial relevance, publicly available, detailed experimental spectroscopic data is notably scarce.

Spectroscopic Data

A comprehensive search of scientific literature and spectral databases did not yield quantitative experimental NMR or mass spectrometry data for this compound.

Infrared (IR) Spectroscopy:

While the raw spectral data is not publicly available, a major chemical supplier, Thermo Fisher Scientific, indicates that the infrared spectrum of their commercially available this compound conforms to their internal standards.[3][4] This suggests that a reference spectrum exists but is proprietary.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

No experimental NMR or mass spectra for this compound were found in the public domain during the literature search.

Experimental Protocols

Due to the lack of published experimental data, specific protocols for the spectroscopic analysis of this compound cannot be provided. However, general methodologies for obtaining spectroscopic data for similar organosilicon compounds are well-established.

3-Methyl-2-oxovaleric Acid (CAS: 1460-34-0)

3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of this compound in biological fluids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[5][7][8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A 13C NMR spectrum for 3-Methyl-2-oxovaleric acid is available through the PubChem database, provided by the Madison Metabolomics Consortium.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (Carboxyl) | 176.5 |

| C2 (Keto) | 205.0 |

| C3 | 49.5 |

| C4 | 25.0 |

| C5 | 11.0 |

| C3-Methyl | 15.5 |

Experimental Protocol: 13C NMR Spectroscopy

The following experimental parameters were reported for the acquisition of the 13C NMR data for 3-Methyl-2-oxovaleric acid:

-

Sample: Aldrich 24,646-8

-

Solvent: 100% D2O

-

Buffer: 50 mM sodium phosphate

-

Cytocide: 500 µM sodium azide

-

Reference: 500 µM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)

-

pH: 7.4

-

Temperature: 298K (25°C)

Mass Spectrometry (MS):

Experimental Protocol: GC-MS of TMS-Derivatized Organic Acids (General Protocol)

While a specific protocol for the derivatization and analysis of 3-Methyl-2-oxovaleric acid was not found, a general procedure for the analysis of organic acids in biological samples by GC-MS after silylation is as follows:

-

Sample Preparation: An aqueous sample (e.g., urine, plasma extract) is lyophilized or evaporated to dryness.

-

Derivatization: The dried residue is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a suitable solvent (e.g., pyridine, acetonitrile).[9] The reaction mixture is typically heated (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of active hydrogens on the carboxyl and any hydroxyl groups.

-

GC-MS Analysis: An aliquot of the derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for separating organic acid derivatives (e.g., a 5% phenyl-methylpolysiloxane column). The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.[10]

Infrared (IR) Spectroscopy:

No experimental IR spectrum for 3-Methyl-2-oxovaleric acid was found in the searched databases and literature.

Visualizations

Below is a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This diagram illustrates the typical steps involved in preparing a chemical sample for different spectroscopic techniques, the analysis itself, and the subsequent data processing and interpretation to elucidate the chemical structure.

References

- 1. Metabolomic Characterization Reveals ILF2 and ILF3 Affected Metabolic Adaptions in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | [gelest.com]

- 3. 392001000 [thermofisher.com]

- 4. This compound, 94% | Fisher Scientific [fishersci.ca]

- 5. hmdb.ca [hmdb.ca]

- 6. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 7. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 9. nbinno.com [nbinno.com]

- 10. metbio.net [metbio.net]

molecular weight and formula of Dimethylethoxysilane

This guide provides a comprehensive overview of the chemical and physical properties of dimethylethoxysilane, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is an organosilicon compound with significant applications in various chemical syntheses. A clear understanding of its fundamental properties is crucial for its effective use.

Physicochemical Data

The essential quantitative data for this compound is summarized in the table below for straightforward reference and comparison.

| Property | Value | Source |

| Molecular Formula | C4H12OSi | [1][2][3][4] |

| C4H11OSi | [5] | |

| Molecular Weight | 104.22 g/mol | [1][3][4] |

| 104.23 g/mol | [2] | |

| 103.21 g/mol | [5] | |

| CAS Number | 14857-34-2 | [1][2][4] |

| Density | 0.758 g/cm³ | [1] |

| 0.757 g/mL | [3] | |

| Boiling Point | 55 °C | [1] |

| 54-55 °C | [3] | |

| Flash Point | -5 °C | [1] |

| 15 °C | [3] | |

| SMILES | CCO--INVALID-LINK--C | [1][4][5] |

| InChI Key | DRUOQOFQRYFQGB-UHFFFAOYSA-N | [4][5] |

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific research. The following section outlines a standard protocol for the analysis of this compound purity using Gas Chromatography (GC).

Purity Analysis via Gas Chromatography

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)

-

High purity helium or nitrogen as carrier gas

-

Syringe for sample injection

-

Vials for sample preparation

Procedure:

-

Instrument Setup:

-

Set the injector temperature to 250°C.

-

Set the detector temperature to 300°C.

-

Program the oven temperature: initial temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Set the carrier gas flow rate to 1 mL/min.

-

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., hexane).

-

-

Injection:

-

Inject 1 µL of the prepared sample into the GC.

-

-

Data Acquisition and Analysis:

-

Record the chromatogram.

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the area of all peaks in the chromatogram.

-

Determine the purity of the sample by calculating the percentage of the area of the this compound peak relative to the total area of all peaks.

-

Logical Workflow Visualization

To illustrate a typical workflow involving this compound, the following diagram outlines the key stages from material reception to its application in a synthetic reaction.

Caption: Workflow for Quality Control and Use of this compound.

References

Reactivity of Dimethylethoxysilane with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylethoxysilane ((CH₃)₂HSiOCH₂CH₃), a member of the organosilane family, exhibits significant reactivity towards protic solvents, primarily through hydrolysis and alcoholysis reactions. This technical guide provides a comprehensive overview of the core principles governing these reactions, including reaction mechanisms, kinetics, and influencing factors. Quantitative data from various studies are summarized, and detailed experimental protocols for monitoring these reactions using modern analytical techniques are provided. Furthermore, this guide includes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemistry of this compound.

Introduction

Organosilanes are a versatile class of compounds widely utilized in material science, organic synthesis, and pharmaceutical development as coupling agents, surface modifiers, and protecting groups. Their utility stems from the presence of hydrolyzable groups, such as alkoxy moieties, attached to a silicon atom. This compound is a valuable organosilane that contains a reactive ethoxy group and a hydride functionality, offering unique reactivity profiles. Understanding its interaction with protic solvents is crucial for controlling its applications and ensuring desired outcomes in various chemical processes.

The primary reactions of this compound with protic solvents are solvolysis reactions, which can be categorized as hydrolysis (reaction with water) and alcoholysis (reaction with alcohols). These reactions lead to the formation of silanols and new alkoxysilanes, respectively, which can subsequently undergo condensation to form siloxane polymers.

Core Reaction Mechanisms

The reactivity of this compound with protic solvents is centered around the susceptibility of the silicon-oxygen bond to nucleophilic attack. The general mechanisms for hydrolysis and alcoholysis can be catalyzed by either acids or bases.

Hydrolysis

Hydrolysis of this compound involves the cleavage of the Si-OEt bond by water to form a dimethylsilanol ((CH₃)₂HSiOH) and ethanol. This reaction is often the initial step in the formation of polysiloxane materials.

Equation 1: Hydrolysis of this compound

(CH₃)₂HSiOCH₂CH₃ + H₂O ⇌ (CH₃)₂HSiOH + CH₃CH₂OH

The dimethylsilanol product is often unstable and readily undergoes self-condensation to form a disiloxane.

Equation 2: Condensation of Dimethylsilanol

2 (CH₃)₂HSiOH → (CH₃)₂HSi-O-SiH(CH₃)₂ + H₂O

Alcoholysis

Alcoholysis involves the exchange of the ethoxy group with another alkoxy group from a different alcohol (e.g., methanol). This transesterification reaction is typically reversible.

Equation 3: Alcoholysis of this compound with Methanol (B129727)

(CH₃)₂HSiOCH₂CH₃ + CH₃OH ⇌ (CH₃)₂HSiOCH₃ + CH₃CH₂OH

The position of the equilibrium in alcoholysis reactions is influenced by the relative concentrations of the alcohols and the thermodynamic stability of the resulting alkoxysilanes.

Quantitative Data on Reactivity

The rate of reaction of this compound with protic solvents is influenced by several factors, including pH, temperature, solvent, and the concentration of reactants. The following tables summarize available quantitative data for the hydrolysis and alcoholysis of this compound and structurally similar compounds.

Table 1: Hydrolysis Kinetic Data for Dimethyldiethoxysilane

| pH Range | Rate Constant (k) | Temperature (°C) | Notes |

| 2 - 5 | 0 - 0.6 M⁻¹ min⁻¹[1] | Not specified | Rate is dependent on pH. |

Table 2: Alcoholysis Kinetic Data for Trimethylethoxysilane with Methanol in Alkaline Conditions

| Reaction | Rate Constant (k) | Temperature (K) |

| (CH₃)₃SiOC₂H₅ + CH₃O⁻ → (CH₃)₃SiOCH₃ + C₂H₅O⁻ (Forward) | 2.49 ± 0.26 M⁻¹ s⁻¹[2] | 295 |

| (CH₃)₃SiOCH₃ + C₂H₅O⁻ → (CH₃)₃SiOC₂H₅ + CH₃O⁻ (Reverse) | 3.08 ± 0.47 M⁻¹ s⁻¹[2] | 295 |

Table 3: Product Yields for the Synthesis of Dimethyldiethoxysilane

| Reactants | Product | Yield | Reference |

| Dimethyldichlorosilane + Ethanol (with Urea) | Dimethyldiethoxysilane | 82.2%[3] | [3] |

| Dimethyldichlorosilane + Ethanol (with Urea) | Dimethyldiethoxysilane | 83.2%[3] | [3] |

| Dimethyldichlorosilane + Ethanol (with Urea) | Dimethyldiethoxysilane | 83.4%[3] | [3] |

Experimental Protocols

Accurate monitoring of the reaction of this compound with protic solvents is essential for kinetic studies and process optimization. The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Monitoring

¹H NMR spectroscopy is a powerful tool for real-time monitoring of the consumption of reactants and the formation of products.

Protocol:

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve a known concentration of this compound in a deuterated aprotic solvent (e.g., CDCl₃, acetonitrile-d₃) to which a known amount of an internal standard (e.g., mesitylene (B46885) or 1,4-dioxane) has been added.

-

Ensure the total volume is sufficient for the NMR spectrometer (typically 0.5 - 0.7 mL).

-

-

Initial Spectrum Acquisition:

-

Acquire a ¹H NMR spectrum of the initial solution before the addition of the protic solvent. This spectrum will serve as the t=0 reference.

-

-

Reaction Initiation:

-

At time t=0, inject a precise volume of the protic solvent (e.g., D₂O for hydrolysis, or CD₃OD for methanolysis) into the NMR tube.

-

Quickly and thoroughly mix the contents of the tube.

-

-

Data Acquisition:

-

Immediately place the NMR tube into the pre-thermostatted NMR spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and can range from seconds to hours. A pseudo-2D experiment can be set up for automated acquisition.[4]

-

-

Data Analysis:

-

Process the acquired spectra (phasing, baseline correction).

-

Integrate the characteristic signals of the this compound reactant (e.g., the Si-H proton signal) and the alcohol product (e.g., the methylene (B1212753) quartet of ethanol).

-

Normalize the integrals against the integral of the internal standard to determine the concentration of each species at each time point.

-

Plot the concentration of the reactant versus time to determine the reaction kinetics and calculate the rate constant.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, allows for in-situ monitoring of changes in functional groups.

Protocol:

-

Instrument Setup:

-

Set up an FTIR spectrometer with an ATR probe.

-

Collect a background spectrum of the empty, clean, and dry ATR crystal.

-

-

Reaction Setup:

-

In a reaction vessel, place a known volume of the protic solvent.

-

Immerse the ATR probe into the solvent and collect a spectrum to serve as the initial background of the solvent.

-

-

Reaction Initiation:

-

Inject a known amount of this compound into the stirred protic solvent at t=0.

-

-

Data Acquisition:

-

Continuously collect FTIR spectra at regular time intervals.

-

Monitor the disappearance of the Si-O-C stretching vibration of this compound (around 1070-1100 cm⁻¹) and the appearance of the Si-OH stretching vibration of the silanol (B1196071) product (broad peak around 3200-3400 cm⁻¹) or the O-H stretch of the liberated ethanol.

-

-

Data Analysis:

-

Measure the absorbance of the characteristic peaks at each time point.

-

Plot the absorbance of the reactant or product peak versus time to follow the reaction progress. For quantitative analysis, a calibration curve is required.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Quantification

GC-MS is an excellent technique for separating and identifying the volatile products of the reaction.

Protocol:

-

Reaction and Sampling:

-

Perform the reaction in a sealed vial at a controlled temperature.

-

At specific time intervals, withdraw a small aliquot of the reaction mixture.

-

-

Sample Preparation:

-

Immediately quench the reaction in the aliquot by diluting it with a suitable aprotic solvent (e.g., heptane (B126788) or dichloromethane) containing an internal standard.[5][6]

-

If necessary, derivatize the silanol products to increase their volatility and thermal stability. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 30-400) to detect the parent and fragment ions of the reactants and products.

-

-

-

Data Analysis:

-

Identify the peaks in the chromatogram based on their retention times and mass spectra.

-

Quantify the components by integrating the peak areas and comparing them to the peak area of the internal standard using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC can be used to separate the non-volatile components and oligomers formed during the condensation reactions.

Protocol:

-

Sample Preparation:

-

At desired time points, take an aliquot from the reaction mixture.

-

Quench the reaction by diluting the aliquot with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 or C8 column is typically suitable for separating organosilicon compounds.[7]

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is often used. The exact gradient program will need to be optimized for the specific separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting compounds that lack a UV chromophore, such as many siloxanes.[7] A Refractive Index (RI) detector can also be used for isocratic separations.

-

-

Data Analysis:

-

Identify the peaks corresponding to the starting material, intermediates, and products based on their retention times.

-

Quantify the components by integrating the peak areas and using a calibration curve prepared with standards of known concentrations.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Reaction pathways of this compound with protic solvents.

Experimental Workflows

Caption: General experimental workflow for studying silane (B1218182) reactivity.

Conclusion

The reactivity of this compound with protic solvents is a fundamental aspect of its chemistry, underpinning its utility in a wide range of applications. Both hydrolysis and alcoholysis proceed via well-understood mechanisms that are subject to catalytic influence and steric and electronic effects. The quantitative data, while still being expanded, provides valuable insights into the reaction rates under various conditions. The detailed experimental protocols outlined in this guide offer robust methodologies for researchers to further investigate the kinetics and product distributions of these important reactions, enabling greater control and optimization in their respective fields of research and development.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102718792A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. imserc.northwestern.edu [imserc.northwestern.edu]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Dimethylethoxysilane safety data sheet and handling precautions

An In-depth Technical Guide to Dimethylethoxysilane: Safety and Handling for Laboratory Professionals

Introduction

This compound (CAS No: 14857-34-2), also known as ethoxydimethylsilane, is an organosilicon compound utilized as a chemical intermediate in various research and industrial applications.[1][2] Its high reactivity and specific physical properties, particularly its flammability and sensitivity to moisture, necessitate a thorough understanding of its hazards and strict adherence to safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety data, handling precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 14857-34-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₁₂OSi | [1][4][5][7] |

| Molecular Weight | 104.22 g/mol | [4][5][6][7] |

| Appearance | Colorless Liquid | [1][8] |

| Boiling Point | 54-55 °C | [4][9] |

| Density | 0.750 - 0.758 g/cm³ | [4][9][10] |

| Vapor Pressure | 172.5 mmHg @ 20 °C | [10] |

| Flash Point | -5 °C to 15 °C | [4][9] |

| Stability | Stable under normal conditions; decomposes in contact with moist air or water.[1][3] | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand these hazards to implement appropriate safety measures.[10]

| Hazard Category | Classification | Key Points |

| Flammability | Highly Flammable Liquid and Vapor (GHS Category 2)[1] | Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][8] Keep away from heat, sparks, open flames, and hot surfaces.[1][3] |

| Eye Damage/Irritation | Causes Serious Eye Irritation (GHS Category 2A)[1][3] | Contact can cause significant irritation.[1][10] |

| Skin Corrosion/Irritation | Causes Skin Irritation (GHS Category 2)[3] | May cause skin irritation upon contact.[1][10] |

| Specific Target Organ Toxicity (Single Exposure) | May Cause Respiratory Irritation (GHS Category 3)[3][11] | Inhalation of vapors may irritate the respiratory tract.[1][10] |

| Reactivity Hazards | Reacts with water, moisture, and other incompatible materials.[1][3] | Decomposes in contact with moist air or water to liberate ethanol.[1] This reaction can be catalyzed by platinum, iron salts, and other Lewis acids to generate flammable hydrogen gas.[1] |

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is mandatory to mitigate the risks associated with this compound.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to prevent the accumulation of vapors.[1] Local exhaust ventilation should be used at the site of chemical release.[8]

-

Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[3][8] Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

-

Grounding: All containers and transfer equipment must be properly grounded and bonded to prevent static electricity discharge, which can ignite vapors.[1][3]

-

Safety Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][3]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles.[1][10] A face shield may be required for splash hazards.[8] | Protects against splashes and vapors, preventing serious eye irritation. Contact lenses should not be worn.[1] |

| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against skin contact and irritation. |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] For larger quantities or higher risk, chemical-resistant aprons or suits may be necessary. | Prevents accidental skin contact. Contaminated clothing should be removed immediately and laundered before reuse.[1][8] |

| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur.[1][10] | Protects against respiratory tract irritation from vapors, especially if engineering controls are insufficient.[8] |

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][8]

-

Keep away from heat, sparks, and open flames.[1] The storage area should be a designated flammables area.[3]

-

Store away from incompatible materials such as oxidizing agents, acids, bases, water, and moisture.[1][3]

-

Due to its low boiling point, sealed containers may build up pressure. Check for bulging containers and vent periodically if necessary.[10]

Experimental and Handling Workflows

The following diagrams illustrate logical workflows for handling and emergency response. These are not experimental protocols for synthesis but rather safety-focused procedural workflows.

Standard Handling Protocol Workflow

This workflow outlines the standard procedure for safely handling this compound in a laboratory setting.

Caption: Standard protocol for handling this compound.

Emergency Response for Personal Exposure

This diagram shows the immediate steps to take in case of accidental personal exposure.

Caption: First aid procedures for personal exposure incidents.

Accidental Spill Response Workflow

This workflow details the procedure for managing a spill of this compound.

Caption: Logical workflow for responding to an accidental spill.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[1]

-

Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and get medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1] Get immediate medical advice/attention.[1]

Fire-Fighting Measures

This compound is a highly flammable liquid and presents a significant fire hazard.[1][10]

| Extinguishing Media | Details |

| Suitable Media | Water spray or fog, alcohol-resistant foam, carbon dioxide (CO₂), dry chemical.[1][10] |

| Unsuitable Media | Using a solid stream of water may not be effective.[8] |

| Specific Hazards | Vapors are heavier than air and may form explosive mixtures.[3][12] Containers may explode when heated.[3][8] Hazardous combustion products include carbon oxides (CO, CO₂) and silicon dioxide.[3][10] |

| Protective Actions | Firefighters should wear full protective equipment, including a self-contained breathing apparatus (SCBA).[3][12] Use water spray to cool fire-exposed containers.[1][8] |

Accidental Release Measures

-

Personal Precautions: Eliminate all possible sources of ignition and use special care to avoid static electric charges.[1] Ensure adequate ventilation.[12] Avoid contact with skin and eyes and do not breathe vapors.[1]

-

Environmental Precautions: Prevent the substance from entering sewers or public waters.[1]

-

Containment and Cleanup: Contain spills with dikes or absorbents like dry lime, sand, or soda ash.[1][8] Use non-sparking tools to collect the absorbed material and place it into an appropriate, covered container for disposal as hazardous waste.[1][3][8]

Toxicology and Health Effects

-

Acute Effects: Exposure can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][3][10] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[3]

-

Chronic Effects: The material decomposes on contact with water to liberate ethanol.[1] Prolonged or repeated exposure may lead to chronic effects associated with ethanol, which can affect the central nervous system and liver.[1][10]

Stability and Reactivity

-

Reactivity: The material decomposes slowly when it comes into contact with moist air or water, which results in the liberation of ethanol.[1] The presence of platinum, platinum and iron salts, or other Lewis acids can lead to the generation of flammable hydrogen gas if moisture is present.[1]

-

Chemical Stability: The substance is stable under normal, dry storage conditions.[1][3]

-

Conditions to Avoid: Heat, open flames, sparks, and exposure to moist air or water are conditions to be avoided.[1][3]

-

Incompatible Materials: Avoid contact with oxidizing agents, acids, and bases.[1][3]

Conclusion

This compound is a valuable chemical intermediate that can be used safely when its hazards are understood and respected. The implementation of robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to the handling and emergency protocols outlined in this guide are paramount for ensuring the safety of all laboratory personnel. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.

References

- 1. gelest.com [gelest.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 14857-34-2 | FD177802 | Biosynth [biosynth.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, 94% | Fisher Scientific [fishersci.ca]

- 7. This compound | C4H11OSi | CID 6328550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. This compound | [gelest.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound, 94% 5 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Core Reaction: From Ethoxysilane to Silanol

An In-depth Technical Guide on the Mechanism of Hydrolysis for Ethoxysilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions governing the hydrolysis of ethoxysilanes. A fundamental understanding of these mechanisms is critical for applications ranging from surface modification and nanoparticle synthesis to the development of drug delivery systems and biocompatible materials. This document details the reaction pathways, influencing factors, quantitative kinetics, and standard experimental protocols for studying these processes.

The hydrolysis of ethoxysilanes is the initial and often rate-determining step in the sol-gel process and surface functionalization. It involves the substitution of one or more ethoxy groups (-OC₂H₅) on a silicon atom with hydroxyl groups (-OH) in the presence of water. This transformation converts the precursor ethoxysilane (B94302) into a reactive silanol (B1196071) intermediate.

The overall reaction for a triethoxysilane (B36694) can be represented as: R-Si(OC₂H₅)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH

This process is followed by a condensation reaction, where the silanol groups react with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si), the backbone of silicone polymers and coatings.[1][2]

Catalytic Mechanisms of Hydrolysis

In pure water under neutral conditions, the hydrolysis of ethoxysilanes is typically very slow.[2] Therefore, acid or base catalysts are almost always employed to increase the reaction rate.[3] The catalytic pathway significantly influences the kinetics of both hydrolysis and subsequent condensation.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis reaction is accelerated by the protonation of an ethoxy group. This makes the corresponding ethanol (B145695) molecule a better leaving group. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]

Mechanism Steps:

-

Protonation: An ethoxy group on the silicon atom is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom, leading to a five-coordinate transition state.

-

Leaving Group Departure: An ethanol molecule is eliminated, and a proton is transferred to another water molecule, regenerating the catalyst and forming a silanol group.

The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[2] The reaction rate increases with increasing alkyl substitution on the silicon atom (e.g., (CH₃)₃SiOC₂H₅ > (CH₃)₂Si(OC₂H₅)₂ > CH₃Si(OC₂H₅)₃ > Si(OC₂H₅)₄), which is consistent with the stabilization of the positively charged transition state by electron-donating alkyl groups.[3]

Caption: Acid-catalyzed hydrolysis of an ethoxysilane.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This mechanism also proceeds through a pentacoordinate transition state.[1]

Mechanism Steps:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

-

Intermediate Formation: A negatively charged pentacoordinate intermediate is formed.

-

Leaving Group Departure: The intermediate expels an ethoxide ion (-OR), which is a poorer leaving group than ethanol.

-

Protonation: The resulting ethoxide ion is rapidly protonated by water to form ethanol.

Unlike the acid-catalyzed reaction, the rate of base-catalyzed hydrolysis decreases with increased alkyl substitution on the silicon atom.[3] This is due to steric hindrance, which impedes the attack of the hydroxide nucleophile.[1]

Caption: Base-catalyzed hydrolysis of an ethoxysilane.

Factors Influencing Hydrolysis Kinetics

The rate of ethoxysilane hydrolysis is highly sensitive to several experimental parameters.

-

pH of the Solution: The hydrolysis rate is slowest at a neutral pH of approximately 7. The rate increases significantly under both acidic (pH < 4) and basic (pH > 10) conditions.[3]

-

Reactant Concentration: The rate of hydrolysis is dependent on the concentration of both the silane (B1218182) and water, as predicted by chemical kinetics.[4] However, at very high water concentrations, the reaction may be inhibited due to the low solubility of many alkoxysilanes.[1]

-

Steric and Inductive Effects: The size and electronic nature of both the alkoxy group and any organic substituent on the silicon atom affect the reaction rate.

-

Alkoxy Group: The hydrolysis rate generally decreases with increasing steric bulk of the alkoxy group: methoxy (B1213986) (-OCH₃) groups hydrolyze 6-10 times faster than ethoxy (-OC₂H₅) groups.[2][5]

-

Organic Substituent (R-group): As discussed, electron-donating groups accelerate acid-catalyzed hydrolysis, while electron-withdrawing groups and steric bulk can retard it.[3]

-

-

Solvent: Solvents like ethanol or methanol (B129727) are often used to create a homogeneous solution of the silane and water. The type of solvent can influence the reaction rate through its polarity and hydrogen-bonding characteristics.[6]

-

Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis, with the effect being more pronounced in alkaline systems compared to acidic ones.[6]

-

Catalyst: Besides mineral acids and bases, other species can catalyze the reaction. Amines, for instance, can act as base catalysts.[7] The choice of catalyst can significantly alter the hydrolysis rate.[1]

Quantitative Data on Hydrolysis Rates

The following tables summarize representative kinetic data from the literature for the hydrolysis of various ethoxysilanes under different conditions.

Table 1: Hydrolysis Rate Constants for Various Silanes

| Silane | Catalyst / Conditions | Solvent | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Tetraethoxysilane (TEOS) | Phosphoric Acid | Water | 1.1 to 5.4 x 10² M⁻¹s⁻¹ | [1] |

| Tetraethoxysilane (TEOS) | Hydrochloric Acid (HCl) | Water | 4.5 to 65 x 10⁻² M⁻¹min⁻¹ | [1] |

| Tetraethoxysilane (TEOS) | Ammonia (NH₃) | Ethanol/Methanol | 1.4 to 8 x 10⁴ s⁻¹ | [1] |

| Methyltriethoxysilane (MTES) | Alkaline | Methanol | 2.453 x 10⁴ s⁻¹ (at 30°C) | [1] |

| Phenyltriethoxysilane (PTES) | Acetic Acid | Ethanol/Water | Max. silanol formation in ~500 min | [8] |

| Aminopropyltriethoxysilane (APTES) | Acetic Acid | Ethanol/Water | Max. silanol formation in < 5 min | [8] |

| Methacryloxypropyltrimethoxysilane (MPTMS) | K₂CO₃ | THF/Water | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸s⁻¹ |[1] |

Table 2: Activation Energies for Ethoxysilane Hydrolysis

| Silane | Catalyst / Conditions | Activation Energy (Eₐ) | Reference |

|---|---|---|---|

| Tetraethoxysilane (TEOS) | Phosphoric Acid | 33.3 kJ mol⁻¹ | [1] |

| Tetraethoxysilane (TEOS) | pH 3.134 | 31.52 kJ mol⁻¹ | [1] |

| Methyltriethoxysilane (MTES) | pH 3.134 | 57.61 kJ mol⁻¹ | [1] |

| Methyltriethoxysilane (MTES) | Alkaline | 50.09 kJ mol⁻¹ |[1] |

Experimental Protocols for Monitoring Hydrolysis

Quantitative analysis of ethoxysilane hydrolysis is primarily accomplished using spectroscopic techniques to monitor the reaction in real-time.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating both hydrolysis and condensation kinetics.[10] ²⁹Si NMR is particularly useful as it directly probes the silicon environment, allowing for the differentiation of the starting silane, various hydrolyzed intermediates, and condensed species.[8][9]

Detailed Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[9]

-

Sample Preparation:

-

Initiating the Reaction: For precise kinetics, the final component (often the silane or catalyst) can be injected directly into the NMR tube, followed by immediate initiation of data acquisition.[10]

-

Data Acquisition:

-

²⁹Si NMR: Acquire spectra at regular time intervals. The unhydrolyzed silane (T⁰), partially hydrolyzed species, fully hydrolyzed silanetriol, and various condensed species (dimers, trimers, etc., denoted as T¹, T², T³) will have distinct chemical shifts.[10]

-

¹H NMR: Monitor the decrease in the intensity of the ethoxy proton signals (-OCH₂CH₃) and the corresponding increase in the signal for the product, ethanol.[10]

-

-

Quantification: Determine the concentration of each species by integrating the corresponding peaks in the spectra. The rate constants can then be calculated by plotting concentration versus time.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, especially when coupled with an Attenuated Total Reflectance (ATR) accessory, is excellent for in-situ monitoring of the reaction.[10][11]

Detailed Methodology:

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.[9]

-

Sample Preparation: The reaction is initiated by mixing the silane, solvent, water, and catalyst directly on the ATR crystal or in a reaction vessel monitored by an ATR probe.

-

Data Acquisition: Collect spectra at regular time intervals.

-

Spectral Analysis: Monitor the following key spectral regions:[9][12]

-

Decrease in Si-O-C stretching bands (~1100-1000 cm⁻¹) indicates consumption of the ethoxysilane.

-

Appearance of a broad Si-OH stretching band (~3700-3200 cm⁻¹) indicates the formation of silanol groups.

-

Appearance of Si-O-Si stretching bands (~1050-1000 cm⁻¹) indicates the subsequent condensation reaction.

-

-

Quantification: The rate of hydrolysis can be determined by tracking the change in the peak height or area of the relevant vibrational bands over time.

Caption: Experimental workflow for kinetic studies of ethoxysilane hydrolysis.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. xinyachemical.com [xinyachemical.com]

- 5. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Dimethylethoxysilane as a Silane Coupling Agent: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dimethylethoxysilane (DMES) as a silane (B1218182) coupling agent, with a specific focus on its potential applications in the pharmaceutical and drug development sectors. While DMES is a versatile organosilane, this document will detail its core functionalities, reaction mechanisms, and methodologies relevant to the surface modification of nanoparticles and the conjugation of therapeutic molecules.

Introduction to Silane Coupling Agents

Silane coupling agents are organosilicon compounds that function as molecular bridges between inorganic and organic materials, enhancing adhesion and compatibility at the interface.[1] Their utility is critical in drug delivery, where the stability and functionality of modified surfaces on carriers like nanoparticles are paramount.[2] The general structure of a silane coupling agent features two distinct reactive groups: a hydrolyzable alkoxy group (e.g., ethoxy) that reacts with inorganic substrates, and a non-hydrolyzable organofunctional group that interacts with an organic matrix or therapeutic molecule.

This compound (CH₃)₂SiH(OC₂H₅) is a monoalkoxysilane, meaning it has one ethoxy group that can participate in the coupling reaction. This characteristic can offer greater control over the surface modification process compared to trialkoxysilanes, which have a higher tendency to form complex, multilayered polysiloxane networks.

Mechanism of Action: Hydrolysis and Condensation

The efficacy of silane coupling agents is rooted in their dual reactivity. The process begins with the hydrolysis of the alkoxy groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of an inorganic substrate, such as silica (B1680970) nanoparticles, to form stable, covalent siloxane bonds (-Si-O-Substrate). They can also self-condense with other silanol groups to form a polysiloxane network on the surface.[1]

Quantitative Data on Silane Coupling Agent Performance

The selection of an appropriate silane coupling agent is crucial and depends on the specific application and desired surface properties. While specific quantitative data for this compound in drug delivery contexts is not extensively available in the reviewed literature, the following tables provide a comparative analysis of other common silane coupling agents. This data serves as a benchmark for the types of performance indicators relevant to researchers in this field.

Adhesion Strength

A primary function of silane coupling agents is to enhance the bond strength between a substrate and a subsequent layer, such as a polymer coating or a conjugated biomolecule.

| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) |

| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8 |

| 3-Methacryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8 |

| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9 |

| 3-Mercaptopropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | Not statistically different from control |

| Data adapted from a comparative study on silane coupling agents.[1] |

Surface Wettability

Silanization can significantly alter the surface energy of a substrate, which is often quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface.

| Silane Coupling Agent | Substrate | Water Contact Angle (°) |

| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 60-70 |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Glass | 50-60 |

| Octadecyltrichlorosilane (OTS) | Silicon Wafer | 105-110 |

| Representative values from various surface modification studies. |

Drug Loading and Release

For drug delivery applications, the functionalization of a carrier can influence its drug loading capacity and release kinetics. The following table illustrates the effect of different silane functionalizations on the adsorption and release of the antiviral drug Acyclovir (ACV) from a mesoporous material.

| Silane Functionalization (5% w/w) | ACV Adsorbed (mg/g) | % ACV Released (first 120 min) |

| None | 18 | ~20 |

| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | 12 | ~25 |

| 3-(Trimethoxysilyl)propyl methacrylate (B99206) (MEMO) | 15 | ~20 |

| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | 22 | ~15 |

| Data adapted from a study on silane modification of mesoporous materials for drug delivery.[3] |

Experimental Protocols

Detailed and optimized protocols are essential for achieving reproducible surface modifications. The following are generalized protocols for the silanization of silica nanoparticles and subsequent drug conjugation, which can be adapted for use with this compound.

Protocol for Silanization of Silica Nanoparticles with this compound

This protocol describes a method for the surface modification of silica nanoparticles in a solution phase.

Materials:

-

Silica nanoparticles

-

This compound (DMES)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Ethanol

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

Nanoparticle Preparation: Disperse a known quantity of silica nanoparticles in anhydrous toluene via sonication to ensure a uniform suspension.

-

Hydrolysis of Silane: In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the desired amount of this compound to the anhydrous toluene. A small, controlled amount of water can be added to initiate hydrolysis, typically in a 1:1 molar ratio with the silane. Stir the solution for 1-2 hours at room temperature.

-

Silanization Reaction: Add the hydrolyzed DMES solution to the silica nanoparticle suspension. Heat the mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours with continuous stirring.

-

Washing: After the reaction, allow the mixture to cool to room temperature. Centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant.

-

Resuspend and Wash: Resuspend the nanoparticle pellet in fresh anhydrous toluene and sonicate to redisperse. Repeat the centrifugation and washing steps two more times to remove any unreacted silane and byproducts.

-

Final Wash and Drying: Perform a final wash with ethanol to remove the toluene. After the final centrifugation, dry the functionalized nanoparticles in a vacuum oven at 60-80°C overnight.

Protocol for Drug Conjugation to Silanized Nanoparticles

This protocol outlines a general method for conjugating a drug molecule with a reactive group (e.g., a carboxylic acid) to the hydride-functionalized surface of the DMES-modified nanoparticles via a hydrosilylation reaction. This is a conceptual protocol as the reactivity of the Si-H bond on the surface may require specific catalytic conditions.

Materials:

-

DMES-functionalized nanoparticles

-

Drug molecule with a terminal alkene or alkyne group

-

Anhydrous, deoxygenated solvent (e.g., toluene or THF)

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Nanoparticle Dispersion: Under an inert atmosphere, disperse the DMES-functionalized nanoparticles in the anhydrous, deoxygenated solvent.

-

Reagent Preparation: In a separate vessel, dissolve the drug molecule and the hydrosilylation catalyst in the same solvent.

-

Conjugation Reaction: Slowly add the drug/catalyst solution to the nanoparticle dispersion with vigorous stirring. The reaction may be run at room temperature or require gentle heating, depending on the specific reactants and catalyst. Monitor the reaction progress using a suitable analytical technique (e.g., FTIR to observe the disappearance of the Si-H peak).

-

Washing: Upon completion, quench the reaction if necessary (e.g., by adding a small amount of a scavenger for the catalyst). Centrifuge the nanoparticles to separate them from the reaction mixture.

-

Purification: Wash the drug-conjugated nanoparticles multiple times with fresh solvent to remove unreacted drug, catalyst, and any byproducts.

-

Drying: Dry the final product under vacuum.

Characterization of DMES-Modified Surfaces

A thorough characterization of the modified surfaces is crucial to confirm successful functionalization and to understand the properties of the resulting material.

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of covalent bonding through the appearance of characteristic peaks for the silane and the disappearance of surface silanol peaks. For DMES, the Si-H stretch around 2100-2200 cm⁻¹ is a key indicator. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of silicon and carbon from the silane. High-resolution scans can provide information about the chemical states of the elements.[4] |

| Thermogravimetric Analysis (TGA) | Quantification of the amount of organic material (silane) grafted onto the inorganic substrate by measuring the weight loss upon heating. |

| Contact Angle Goniometry | Assessment of the change in surface wettability (hydrophobicity/hydrophilicity) after modification. |

| Dynamic Light Scattering (DLS) and Zeta Potential | Measurement of the hydrodynamic size and surface charge of the nanoparticles in suspension, which can change upon surface modification. |

| Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle morphology and to ensure that no significant aggregation has occurred during the functionalization process. |

Logical Relationships in Surface Modification and Analysis

The process of developing a functionalized nanoparticle for drug delivery involves a logical sequence of steps, from the initial surface treatment to the final characterization and performance evaluation.

Conclusion

This compound presents a valuable tool for the surface modification of materials in drug development due to its monoalkoxy nature, which allows for more controlled surface functionalization. While direct, extensive literature on its specific use in drug delivery is emerging, the principles of silane chemistry and the protocols for other silanes provide a strong foundation for its application. The ability to introduce a reactive hydride group on a surface opens possibilities for subsequent conjugation chemistries. Successful implementation of DMES as a coupling agent requires careful optimization of reaction conditions and thorough characterization of the resulting materials to ensure the desired performance in drug delivery systems.

References

An In-depth Technical Guide to Silylation Reactions Using Alkoxysilanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of silylation reactions utilizing alkoxysilanes as silylating agents. Silylation is a crucial chemical transformation for the protection of protic functional groups such as alcohols, phenols, amines, and carboxylic acids, rendering them stable under various reaction conditions.[1] Alkoxysilanes offer a less reactive and often more selective alternative to halosilanes, generating alcohol as the primary byproduct. This document details the mechanisms, reagents, catalysts, and experimental protocols associated with alkoxysilanes in organic synthesis and drug development.

Core Concepts of Alkoxysilane Silylation

Silylation with alkoxysilanes involves the formation of a silyl (B83357) ether (R-O-SiR'₃), silyl amine (R₂N-SiR'₃), or silyl ester (RCOOSiR'₃) from the corresponding alcohol, amine, or carboxylic acid.[1] The reaction is typically catalyzed by either an acid or a base, which activates either the substrate or the silylating agent. The general transformation can be represented as follows:

R-XH + R''-Si(OR')₃ ⇌ R-X-Si(OR')₂(R'') + R'OH

Where:

-

R-XH is the substrate containing a protic functional group (e.g., alcohol, amine, carboxylic acid).

-

R''-Si(OR')₃ is the alkoxysilane reagent.

-

R-X-Si(OR')₂(R'') is the silylated product.

-

R'OH is the alcohol byproduct.

The reaction is an equilibrium process, and the removal of the alcohol byproduct (e.g., by distillation) can drive the reaction to completion.

Reaction Mechanisms

The mechanism of silylation with alkoxysilanes is dependent on the catalytic conditions employed. Both acid and base catalysis are effective, proceeding through distinct intermediates.

Acid-Catalyzed Silylation

Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group on the silicon atom, making it a better leaving group.[1][2] The substrate (e.g., an alcohol) then acts as a nucleophile, attacking the electrophilic silicon center. Subsequent deprotonation of the intermediate yields the silylated product and releases an alcohol molecule. This process can be described as a series of equilibrium steps.[2][3]

Caption: Acid-catalyzed silylation of an alcohol with an alkoxysilane.

Base-Catalyzed Silylation

In the presence of a base, the substrate is deprotonated to form a more potent nucleophile (e.g., an alkoxide).[2][4] This nucleophile then attacks the silicon atom of the alkoxysilane in a nucleophilic substitution reaction, displacing an alkoxy group. The resulting alkoxide byproduct can then be protonated by the conjugate acid of the base, regenerating the base catalyst.

Caption: Base-catalyzed silylation of an alcohol with an alkoxysilane.

Common Alkoxysilane Reagents and Catalysts

A variety of alkoxysilane reagents are commercially available, offering different levels of reactivity and steric hindrance. The choice of reagent and catalyst depends on the specific substrate and desired outcome.

| Alkoxysilane Reagent | Abbreviation | Common Applications |

| Tetraethoxysilane | TEOS | Protection of primary and secondary alcohols.[4] |

| Methoxytrimethylsilane | MTMS | Protection of alcohols and amines. |

| (3-Aminopropyl)triethoxysilane | APTES | Surface modification, functionalization of materials.[4] |

| Phenyltriethoxysilane | PTES | Introduction of a phenylsilyl group. |

Common catalysts for alkoxysilane silylations include:

-

Acid Catalysts: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), solid acid catalysts (e.g., Amberlyst resins).[2][5]

-

Base Catalysts: Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), triethylamine (B128534) (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

Quantitative Data on Silylation Reactions

The efficiency of silylation reactions with alkoxysilanes is influenced by the substrate, reagent, catalyst, temperature, and reaction time. The following tables summarize representative quantitative data for the silylation of various functional groups.

Silylation of Alcohols and Phenols

| Substrate | Alkoxysilane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Octanol | Ph₂MeSiOn-Oct | B(C₆F₅)₃ | CH₂Cl₂ | RT | 1 | >95 | [6] |

| Phenol (B47542) | Triethylsilanol | Silicatein-α | n-octane | 75 | 72 | 88 (gross) | [7][8][9] |

| p-Methoxyphenol | Triethylsilanol | Silicatein-α | n-octane | 75 | 72 | 75 (gross) | [7][8][9] |

| o-Chlorophenol | Triethylsilanol | Silicatein-α | n-octane | 75 | 72 | 68 (gross) | [7][8][9] |

| 1-Phenylpropan-1-ol | H₂SiEt₂ | RuCl₂(PPh₃)₃ | Toluene | 60 | 2 | - | [10] |

Silylation of Amines and Carboxylic Acids

| Substrate | Alkoxysilane | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Methylaniline | Methoxytrimethylsilane | Neutral | - | RT | - | - | |

| Benzoic Acid | Triarylsilanol | - | Toluene | 110 | 24 | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key silylation reactions using alkoxysilanes.

General Procedure for Acid-Catalyzed Silylation of a Primary Alcohol

-

To a stirred solution of the primary alcohol (1.0 equiv) in an appropriate solvent (e.g., toluene, CH₂Cl₂), add the alkoxysilane (1.1-1.5 equiv).

-

Add a catalytic amount of a strong acid (e.g., p-TsOH, 0.01-0.05 equiv).

-